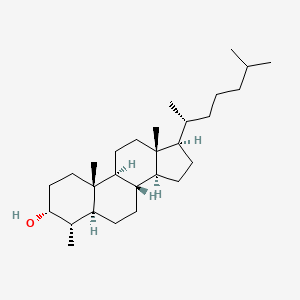
5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridyl group linked to an oxazolidinone ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dihydro-4-phenyl-1(2H)-pyridine with ethyl oxazolidinone under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-thiazolidinone
- 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-imidazolidinone
Uniqueness
Compared to similar compounds, 5-(2-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)ethyl)-2-oxazolidinone exhibits unique properties due to the presence of the oxazolidinone ring. This ring structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
21820-81-5 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
5-[2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H20N2O2/c19-16-17-12-15(20-16)8-11-18-9-6-14(7-10-18)13-4-2-1-3-5-13/h1-6,15H,7-12H2,(H,17,19) |
Clé InChI |
LYYFGMMKROVOCX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=CC=CC=C2)CCC3CNC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


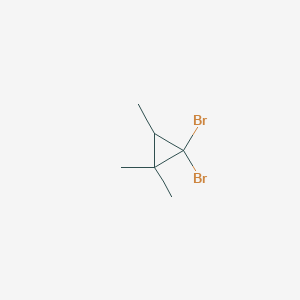
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)


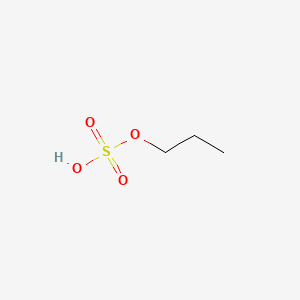
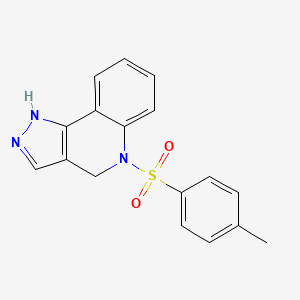
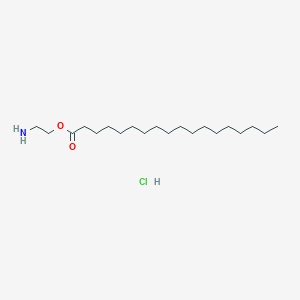
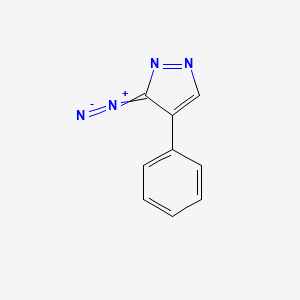
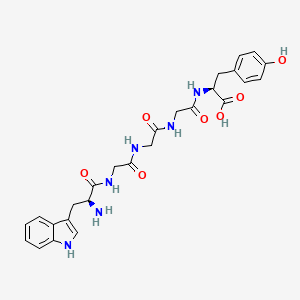
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

